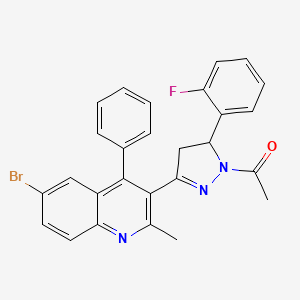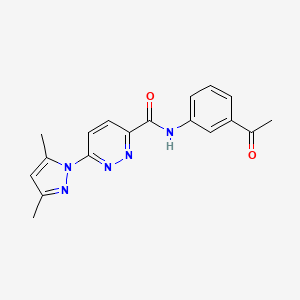
N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel derivatives incorporating the pyrazole and pyridazine rings has been explored through various synthetic routes. Yengoyan et al. (2018) described accessible pathways for synthesizing a series of novel compounds, highlighting the importance of tautomeric structures in the chemical behavior of these compounds. Their preliminary biological evaluation showed pronounced activity, suggesting their potential for further studies (Yengoyan et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of pyrazole and pyridazine rings, which are known for their versatility in chemical reactions. The structures have been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction, providing insights into their chemical behavior and potential applications.
Chemical Reactions and Properties
The chemical reactivity of N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide derivatives is influenced by their unique structural features. For example, the presence of the acetyl and carboxamide groups can facilitate various chemical transformations, including cyclization and acetylation reactions, contributing to their chemical diversity and utility in organic synthesis (Thirunarayanan & Sekar, 2016).
Applications De Recherche Scientifique
Heterocyclic Synthesis
This compound plays a significant role in the development of new heterocyclic compounds, which are pivotal in medicinal chemistry for their diverse biological activities. A study highlights its use in the synthesis of novel heterocycles, demonstrating the utility of related compounds in generating a variety of structures with potential biological applications. These processes often involve reactions under both conventional heating and microwave irradiation, showcasing the versatility of this compound in facilitating chemical transformations (Al-Shiekh et al., 2004).
Molecular Complexes
Research into mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine demonstrates the compound's role in forming structures with significant chemical interest. These complexes display unique geometrical and intramolecular bonding features, highlighting the compound's contribution to advancing the understanding of molecular architecture and reactivity (Saldías et al., 2020).
Antimicrobial and Antimycobacterial Activities
The compound serves as a precursor for derivatives with promising antimicrobial and antimycobacterial properties. This application is crucial in the quest for new therapeutic agents against resistant microbial strains. One study focused on nicotinic acid hydrazide derivatives, revealing the potential of these compounds to inhibit microbial growth, indicating a path towards developing new antimicrobial therapies (R.V.Sidhaye et al., 2011).
Cytotoxic Heterocyclic Compounds
This compound also finds application in the synthesis of heterocyclic compounds with cytotoxic properties, potentially useful in cancer treatment. Research in this area involves creating novel derivatives that exhibit significant cytotoxicity against various cancer cell lines, contributing to the development of new anticancer drugs (Mansour et al., 2020).
Antioxidant Activity
Another area of research explores the synthesis of arylazothiazole disperse dyes containing selenium for dyeing polyester fibers, which inadvertently also exhibits antioxidant activity. This dual function underscores the compound's potential in materials science, particularly in creating functional textiles with enhanced durability and biological activity (Khalifa et al., 2015).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-9-12(2)23(22-11)17-8-7-16(20-21-17)18(25)19-15-6-4-5-14(10-15)13(3)24/h4-10H,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAGLRQIOHPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2495707.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2495708.png)
![6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495710.png)
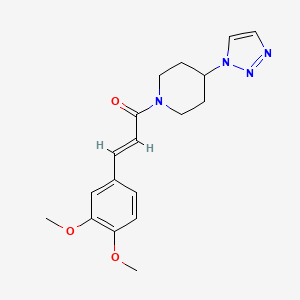
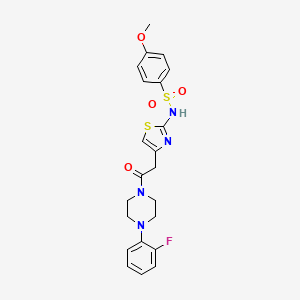
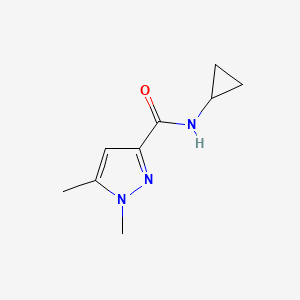
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)
![3-[[Cyclopropyl(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid methyl ester](/img/structure/B2495718.png)
![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)
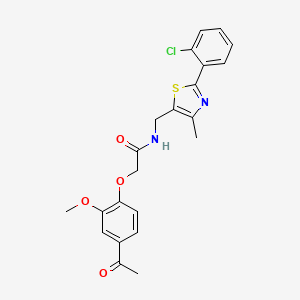

![2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2495726.png)
![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)
